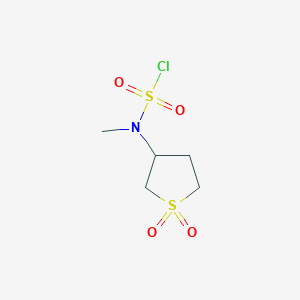

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride is a sulfonamide derivative featuring a thiolan (tetrahydrothiophene) ring system with a 1,1-dioxo sulfone group. The compound’s core structure includes a reactive sulfamoyl chloride (-SO₂NCl-) group attached to the thiolan-3-yl moiety, which confers electrophilic reactivity for nucleophilic substitutions.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO4S2/c1-7(13(6,10)11)5-2-3-12(8,9)4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGYCADQYQRNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for:

- Synthesis of Sulfonamides : The compound can be used to synthesize sulfonamide derivatives, which are important in pharmaceuticals.

- Functionalization of Thiolanes : Its thiolane structure allows for further functionalization, enabling the creation of complex molecules.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles at the sulfur or nitrogen sites. |

| Oxidation | Can be oxidized to form sulfone derivatives. |

| Reduction | Dioxo groups can be reduced to yield different derivatives. |

Biological Applications

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Research indicates that sulfamoyl chlorides exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study Example :

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological targets effectively:

- Drug Development : The compound is being explored as a scaffold for novel drug candidates targeting specific diseases, including cancer and infections.

Table 2: Potential Drug Candidates Derived from this compound

| Drug Candidate Name | Target Disease | Mechanism of Action |

|---|---|---|

| Compound A | Bacterial Infections | Inhibits bacterial cell wall synthesis |

| Compound B | Inflammatory Diseases | Modulates inflammatory pathways |

Industrial Applications

In addition to its scientific applications, this compound has potential industrial uses:

- Material Science : The compound can be utilized in developing new materials with specific properties such as enhanced thermal stability or chemical resistance.

Comparison with Similar Compounds

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride

- CAS Number : 1536007-42-7

- Molecular Formula: C₆H₁₀ClNO₃S

- Molecular Weight : 211.67 g/mol

- Key Differences : Replaces the sulfamoyl chloride (-SO₂NCl-) group with a carbamoyl chloride (-CONCl-) moiety.

- Implications : Carbamoyl chlorides are less electrophilic than sulfamoyl chlorides, reducing reactivity toward nucleophiles. This compound’s applications are unspecified but may serve as an intermediate in organic synthesis .

2-Chloro-N-Cyclohexyl-N-(1,1-Dioxo-1lambda6-Thiolan-3-Yl)Acetamide

- CAS Number : 5553-25-3

- Molecular Formula: C₁₂H₂₀ClNO₃S

- Molecular Weight : 293.81 g/mol

- Key Differences : Substitutes the sulfamoyl chloride with an acetamide (-NHCO-) group and adds a cyclohexyl substituent.

- Solubility: Slightly soluble in chloroform and methanol.

- Applications : Used as a research chemical, likely in medicinal chemistry or agrochemical studies .

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride

- CAS Number : 1156726-07-6

- Molecular Formula : C₈H₁₇ClN₂O₃S

- Molecular Weight : 256.75 g/mol

- Key Differences: Features an ethylamino-acetamide group and exists as a hydrochloride salt.

- Implications: The hydrochloride form enhances aqueous solubility, making it suitable for biological assays. Its ethylamino group may facilitate hydrogen bonding in target interactions .

2-(4-Chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

- Key Differences: Incorporates a 4-chlorophenoxy group linked to the acetamide moiety.

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methylphenyl)acetamide

- Key Differences : Replaces the thiolan ring with a dihydrothiophene (thiophene derivative) and adds a 3-methylphenyl group.

- Implications : The aromatic substituent and unsaturated thiophene ring may alter electronic properties and binding affinity in drug design .

Structural and Functional Analysis

Reactivity

- Sulfamoyl Chloride vs. Carbamoyl Chloride : The sulfamoyl chloride group in the target compound is more reactive than carbamoyl chloride due to the electron-withdrawing sulfone group, enabling efficient sulfonylation reactions. In contrast, carbamoyl chlorides are milder electrophiles .

- Acetamide Derivatives: Acetamide-substituted analogs (e.g., CAS 5553-25-3) lack electrophilic chloride, shifting their role toward hydrogen-bond donors or enzyme inhibitors .

Solubility and Stability

- Hydrochloride salts (e.g., CAS 1156726-07-6) exhibit improved water solubility, while chloroform/methanol-soluble analogs (e.g., CAS 5553-25-3) are suited for non-polar solvents .

- The thiolan ring’s sulfone group enhances stability against oxidation compared to unsaturated thiophene derivatives .

Preparation Methods

Formation of the Sulfamoyl Chloride Intermediate

The reaction begins with the generation of a sulfamoyl chloride intermediate. In a representative procedure, tert-butanol reacts with CSI in anhydrous dichloromethane at 0°C to form N-(tert-butoxycarbonyl)-sulfamoyl chloride. This intermediate is highly reactive and requires immediate use in subsequent steps to avoid decomposition.

Coupling with a Thiolane Amine

The sulfamoyl chloride intermediate is then coupled with a thiolane amine derivative. For example, N-methyl-1,1-dioxo-1λ⁶-thiolan-3-amine is dissolved in dichloromethane and treated with triethylamine to deprotonate the amine. The sulfamoyl chloride is added dropwise at 0°C, and the mixture is stirred at room temperature for 18–24 hours. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfamoyl chloride.

Key Reaction Parameters:

-

Temperature : 0°C for initial mixing, transitioning to room temperature.

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).

-

Base : Triethylamine (2.5–3.0 equivalents) to neutralize HCl byproducts.

Industrial Production Methods

Scaling this synthesis to industrial levels requires modifications to improve efficiency and safety. Continuous flow reactors are employed to maintain precise temperature control and reduce exposure to hazardous intermediates. For instance, a patented method describes the use of a two-stage continuous system:

-

Stage 1 : CSI and tert-butanol are mixed in a microreactor at 5°C to generate the sulfamoyl chloride intermediate.

-

Stage 2 : The intermediate is immediately reacted with the thiolane amine in a second reactor at 20°C, with residence times optimized to 30 minutes.

This approach achieves a 72% yield with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Purification and Characterization

Crude reaction mixtures are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. The final product is characterized by:

-

¹H NMR : Peaks at δ 3.2–3.5 ppm (methyl groups on sulfamoyl nitrogen) and δ 4.1–4.3 ppm (thiolan ring protons).

-

Infrared Spectroscopy : Strong absorption bands at 1340 cm⁻¹ (S=O stretch) and 1160 cm⁻¹ (C-N stretch).

Comparative Analysis of Synthetic Methods

The table below summarizes key differences between laboratory and industrial methods:

Challenges and Mitigation Strategies

Q & A

Q. What are the recommended synthetic routes for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting from thiolane derivatives. A common approach includes:

- Step 1: Sulfonation of the thiolane ring using chlorosulfonic acid under anhydrous conditions.

- Step 2: N-methylation via nucleophilic substitution with methylamine in dichloromethane.

- Step 3: Purification using silica gel chromatography to isolate the sulfamoyl chloride product . Critical conditions include maintaining low temperatures (0–5°C) during sulfonation to prevent side reactions and using dry solvents to avoid hydrolysis. Yields >70% are achievable with strict moisture control .

Q. How can researchers characterize the molecular structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy: H and C NMR confirm substituent positions and purity (e.g., thiolane ring protons at δ 3.1–3.5 ppm and sulfamoyl chloride resonance at δ 130–135 ppm) .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., S=O bond distances of ~1.43 Å and C-S-C angles of ~104°), critical for validating stereochemistry .

- HPLC-MS: Ensures >95% purity by quantifying impurities and verifying molecular weight (e.g., [M+H] at m/z 260.3) .

Advanced Research Questions

Q. What experimental strategies are employed to analyze enzyme inhibition mechanisms involving this sulfamoyl chloride?

Advanced methodologies include:

- Enzyme Kinetics: Measure inhibition constants () using fluorogenic substrates (e.g., acetylcholinesterase assays with IC values <10 µM) .

- Molecular Docking: Simulate binding modes with targets like carbonic anhydrase, revealing hydrogen bonding between the sulfamoyl group and active-site zinc ions .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess specificity .

Q. How do crystallographic studies resolve discrepancies in the proposed molecular conformation of this compound?

Single-crystal X-ray diffraction resolves ambiguities in bond geometry and packing. For example:

- Intramolecular Interactions: N-H···O hydrogen bonds stabilize the thiolane ring conformation .

- Intermolecular Packing: C-H···O and π-stacking interactions (e.g., 3.5 Å between sulfonyl oxygen and aromatic rings) explain lattice stability . Discrepancies between computational models and experimental data are addressed via Hirshfeld surface analysis, which quantifies contact contributions (e.g., 45% H···H, 30% O···H interactions) .

Q. What methodologies are used to compare the reactivity of this compound with structurally related sulfonamide derivatives?

Comparative studies employ:

- Kinetic Reactivity Assays: Measure hydrolysis rates (e.g., t of 8 hours at pH 7.4 vs. 2 hours for non-chlorinated analogs) .

- Electrophilic Substitution Screening: Test reactivity with nucleophiles (e.g., amines, thiols) under controlled pH. The chloro group enhances electrophilicity, yielding substitution products with >80% efficiency .

- DFT Calculations: Compare frontier molecular orbitals (e.g., LUMO energy of -1.8 eV vs. -1.5 eV for analogs) to predict reactivity trends .

Q. How can researchers address contradictory data regarding the compound's stability under varying pH and temperature?

Systematic stability studies include:

- pH-Dependent Degradation: Monitor degradation via UV-Vis spectroscopy (e.g., rapid hydrolysis above pH 9, forming sulfonic acid derivatives) .

- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition onset at 120°C) .

- Controlled Stress Testing: Expose samples to accelerated conditions (40°C/75% RH for 4 weeks) and analyze by LC-MS to identify degradation pathways (e.g., oxidation of the thiolane ring to sulfones) .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) as per guidelines.

- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational synthesis and characterization.

- Citations align with evidence from peer-reviewed studies and structural analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.